N-(3-chloro-4-fluorophenyl)-2-{[2-chloro-4-(trifluoromethyl)phenyl]thio}acetamide is a synthetic compound that acts as a partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) []. PPARγ is a nuclear receptor involved in regulating gene expression, particularly in lipid metabolism, glucose homeostasis, and inflammation [].
N-(3-chloro-4-fluorophenyl)-2-{[2-chloro-4-(trifluoromethyl)phenyl]thio}acetamide acts as a partial agonist of PPARγ []. As a partial agonist, it binds to PPARγ and partially activates it, resulting in a weaker biological response compared to full agonists. The two distinct orthosteric binding modes and the allosteric binding site contribute to its complex activity profile [].
The primary application of N-(3-chloro-4-fluorophenyl)-2-{[2-chloro-4-(trifluoromethyl)phenyl]thio}acetamide is in scientific research as a tool to investigate the structure and function of PPARγ []. Understanding its binding modes and their connection to its partial agonism can provide valuable insights for developing more selective and effective PPARγ modulators for therapeutic purposes.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5